N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core aromatic structures. The key steps include:
Formation of the 2-chloro-5-(trifluoromethyl)phenyl group: This can be achieved through halogenation and trifluoromethylation reactions.
Synthesis of the 1-(2-methoxyphenyl)-1H-imidazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two moieties: The final step involves the formation of the acetamide linkage, often through the use of coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[1-(2-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both trifluoromethyl and methoxy groups, along with the imidazole ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H15ClF3N3O2S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-28-16-5-3-2-4-15(16)26-9-8-24-18(26)29-11-17(27)25-14-10-12(19(21,22)23)6-7-13(14)20/h2-10H,11H2,1H3,(H,25,27) |
InChI Key |
PPMOPJHUMNLDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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